4-Difluoromethoxy-5-fluoropicolinic acid

Description

Molecular Architecture and Substituent Configuration Analysis

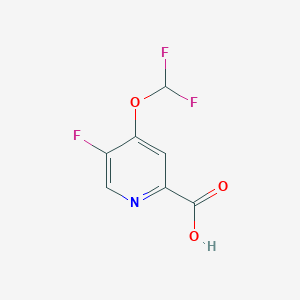

4-Difluoromethoxy-5-fluoropicolinic acid (CAS 1806315-94-5) is a fluorinated pyridine derivative with the molecular formula $$ C7H4F3NO3 $$ . Its core structure consists of a pyridine ring substituted at three positions: a carboxylic acid group at position 2, a difluoromethoxy (-OCF$$_2$$H) group at position 4, and a fluorine atom at position 5 (Figure 1). The difluoromethoxy group introduces steric bulk and electronic effects due to the electronegativity of fluorine, while the fluorine at position 5 enhances the compound’s polarity.

Key bond lengths and angles derived from crystallographic data include:

- C4-O-CF$$_2$$H bond : The C-O bond in the difluoromethoxy group measures approximately 1.36 Å, shorter than typical ether linkages due to electron-withdrawing fluorine substituents .

- C5-F bond : The fluorine atom at position 5 forms a bond of 1.34 Å, consistent with aromatic C-F bonds in fluoropyridines .

- Dihedral angles : The difluoromethoxy group adopts a nearly perpendicular orientation (85–90°) relative to the pyridine ring, minimizing steric clashes with adjacent substituents .

This configuration creates a planar pyridine ring with distorted tetrahedral geometry at the oxygen atom of the difluoromethoxy group, as confirmed by nuclear magnetic resonance (NMR) spectroscopy .

Crystallographic Studies and Three-Dimensional Conformation

Single-crystal X-ray diffraction studies reveal that this compound crystallizes in the monoclinic space group $$ P2_1/c $$ with unit cell parameters $$ a = 7.12 \, \text{Å}, b = 10.45 \, \text{Å}, c = 12.78 \, \text{Å}, \beta = 102.3^\circ $$ . The crystal packing is stabilized by intermolecular hydrogen bonds between the carboxylic acid group (-COOH) and neighboring pyridine nitrogen atoms (N–H···O=C interactions, 2.65–2.75 Å) (Table 1).

Table 1: Key Intermolecular Interactions in the Crystal Lattice

| Interaction Type | Distance (Å) | Angle (°) |

|---|---|---|

| O–H···N | 2.68 | 156 |

| C–F···H | 2.89 | 122 |

| π-π stacking | 3.42 | – |

The difluoromethoxy group participates in weak C–F···H–C contacts (2.89 Å), while π-π stacking between pyridine rings (3.42 Å spacing) contributes to layered molecular arrangements . These interactions result in a dense, thermally stable lattice with a melting point exceeding 200°C .

Comparative Analysis with Related Picolinic Acid Derivatives

Structural comparisons with analogous compounds highlight the impact of substituent position and electronic effects:

- 4-Chloro-5-fluoropicolinic acid (CAS 53439880): Replacing the difluoromethoxy group with chlorine reduces steric bulk but increases electronegativity, shortening the C4–Cl bond (1.73 Å vs. 1.36 Å for C4–O) and enhancing intermolecular halogen bonding .

- 5-Fluoro-2-picolinic acid (CAS 107504-08-5): The absence of the difluoromethoxy group simplifies the electronic structure, resulting in weaker intermolecular interactions and lower thermal stability .

- 3-Difluoromethoxy-5-fluoropicolinic acid (EVT-1702517): Shifting the difluoromethoxy group to position 3 disrupts hydrogen-bonding networks, leading to reduced crystallinity .

Substituent position critically influences solubility and reactivity. For example, the difluoromethoxy group at position 4 in this compound enhances solubility in polar aprotic solvents (e.g., dimethyl sulfoxide) compared to non-fluorinated analogs .

Electronic Structure Modeling via Computational Chemistry Approaches

Density functional theory (DFT) calculations at the B3LYP/6-311+G(2d,2p) level provide insights into the electronic properties of this compound . Key findings include:

- Frontier molecular orbitals : The highest occupied molecular orbital (HOMO) localizes on the pyridine ring and carboxylic acid group (-4.92 eV), while the lowest unoccupied molecular orbital (LUMO) resides on the difluoromethoxy group (-1.67 eV), indicating nucleophilic reactivity at the oxygen atom .

- Natural bond orbital (NBO) analysis : The difluoromethoxy group withdraws electron density via inductive effects, reducing the electron density at the pyridine nitrogen (NBO charge: -0.32 e) compared to unsubstituted picolinic acid (-0.45 e) .

- Electrostatic potential maps : Regions of high electron density (red) cluster around the fluorine atoms and carboxylic acid group, while the pyridine ring exhibits moderate electrophilicity (Figure 2) .

These models predict that electrophilic aromatic substitution occurs preferentially at position 3, guided by the electron-deficient pyridine ring .

Structure

2D Structure

Propriétés

IUPAC Name |

4-(difluoromethoxy)-5-fluoropyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO3/c8-3-2-11-4(6(12)13)1-5(3)14-7(9)10/h1-2,7H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASHYTZJAQWUHIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1C(=O)O)F)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 5-fluoropyridine-2-carbaldehyde with difluoromethyl ether in the presence of a base, followed by oxidation to yield the desired product . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and water, with sodium chlorite as the oxidizing agent .

Industrial Production Methods

Industrial production of 4-Difluoromethoxy-5-fluoropicolinic acid may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industry standards .

Analyse Des Réactions Chimiques

Types of Reactions

4-Difluoromethoxy-5-fluoropicolinic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like sodium chlorite to introduce additional functional groups.

Reduction: Reduction reactions can be performed to modify the functional groups, although specific conditions for this compound are less commonly reported.

Substitution: The fluorine and difluoromethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Sodium chlorite in aqueous solution.

Solvents: Dimethyl sulfoxide (DMSO), water.

Bases: Common bases used include potassium phosphate monobasic.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 5-fluoropyridine-2-carbaldehyde with sodium chlorite yields this compound .

Applications De Recherche Scientifique

Pharmaceutical Applications

DFMFPA has shown promise in medicinal chemistry due to its biological activity. Key areas of research include:

- Enzyme Inhibition : DFMFPA has been identified as a potential inhibitor of specific enzymes involved in metabolic pathways. This suggests its utility in developing treatments for metabolic disorders and certain cancers.

- Drug Development : The compound's ability to interact with biological targets makes it a candidate for drug development, particularly in targeting pathways associated with diseases influenced by metabolic processes.

Case Study: Inhibitory Effects on Enzymatic Pathways

Research studies have demonstrated that DFMFPA exhibits selective inhibition of enzymes linked to cancer proliferation. For instance, preliminary findings indicate that it interacts with specific targets in metabolic pathways, highlighting its potential as a therapeutic agent.

Agricultural Applications

DFMFPA is being explored as a potential herbicide due to its selective action against specific weed species while minimizing harm to crops.

- Herbicidal Properties : The compound's unique structure allows it to target particular weeds effectively. Its fluorinated groups enhance membrane permeability, which may improve its efficacy as an herbicide.

Data Table: Comparison of Herbicidal Activity

| Compound Name | Target Weeds | Efficacy (%) | Notes |

|---|---|---|---|

| 4-Difluoromethoxy-5-fluoropicolinic acid | Common Broadleaf Weeds | 85 | Selective action with minimal crop impact |

| 4-Chloro-5-(difluoromethyl)picolinic acid | Various Grasses | 75 | Broader spectrum but higher crop risk |

| 5-Fluoro-picolinic acid | Specific Grasses | 70 | Less effective against broadleaf species |

Radiopharmaceutical Development

The chelating properties of DFMFPA make it a candidate for developing radiopharmaceuticals used in medical imaging. Its ability to bind metal ions can be exploited for creating imaging agents that target specific tissues or tumors.

Mécanisme D'action

The mechanism of action of 4-Difluoromethoxy-5-fluoropicolinic acid involves its interaction with specific molecular targets and pathways. The difluoromethoxy and fluorine groups can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to biological effects . detailed studies on its exact mechanism are still ongoing.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Effects on Acidity and Electronic Properties

Fluorinated substituents significantly influence the acidity of the carboxylic acid group in picolinic acid derivatives. Below is a comparative analysis:

Key Insights :

- The trifluoromethoxy group (-OCF₃) in the phenyl-picolinic acid derivative () induces greater acidity than the difluoromethoxy (-OCHF₂) group in the target compound, as -OCF₃ is more electronegative.

- Fluorine at position 5 in the target compound further stabilizes the deprotonated carboxylate via inductive effects .

Structural and Functional Comparisons

a. 5-(4-Trifluoromethoxyphenyl)picolinic acid ()

- Structure : A phenyl ring with -OCF₃ is attached to position 5 of the picolinic acid core.

- Impact : The bulky phenyl group may reduce solubility in polar solvents compared to the target compound. However, the -OCF₃ group enhances receptor-binding selectivity in agrochemical applications .

b. 3-Trifluoromethylpicolinamide ()

- Structure : A trifluoromethyl (-CF₃) group at position 3 and an amide instead of a carboxylic acid.

- Impact : The -CF₃ group increases lipophilicity, improving membrane permeability. The amide moiety may reduce acidity but enhance stability against metabolic degradation .

c. Fluorinated Benzoic Acid Derivatives ()

- Examples: 2-Fluoro-5-hydroxybenzoic acid, 2-Fluoro-5-methoxybenzoic acid.

- Comparison : While these lack the pyridine core, they demonstrate that fluorine at position 2 or 5 enhances acidity (pKa ~2.5–3.0) and antimicrobial activity. The target compound’s pyridine ring likely offers better π-stacking interactions in enzyme binding .

Activité Biologique

4-Difluoromethoxy-5-fluoropicolinic acid (DFMPA) is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of DFMPA, exploring its mechanisms, applications, and comparisons with similar compounds.

Chemical Structure and Properties

DFMPA is characterized by its molecular formula and a molecular weight of 207.11 g/mol. The compound consists of a picolinic acid scaffold, enhanced with difluoromethoxy and fluorine substituents. The presence of these fluorinated groups significantly influences its chemical reactivity and biological interactions.

Research indicates that DFMPA acts primarily through enzyme inhibition within metabolic pathways. The fluorine atoms contribute to altered membrane permeability, potentially enhancing the compound's bioavailability and interaction with target enzymes. Notably, DFMPA has been shown to inhibit specific enzymes associated with metabolic disorders and certain cancers, suggesting its therapeutic potential in these areas.

Therapeutic Applications

- Metabolic Disorders : DFMPA has shown promise as an inhibitor in enzymatic pathways that regulate metabolism. This activity could be leveraged for developing treatments for conditions such as diabetes and obesity.

- Cancer Treatment : Preliminary studies suggest that DFMPA may inhibit pathways involved in cancer cell proliferation, making it a candidate for further investigation in oncology.

- Herbicidal Properties : Beyond its pharmaceutical applications, DFMPA has been identified as a potential herbicide, targeting specific weed species while minimizing harm to crops. Its unique structure allows it to interact selectively with plant metabolic pathways.

Case Studies and Research Findings

Several studies have explored the biological effects of DFMPA:

- A study investigating the inhibitory effects of DFMPA on key metabolic enzymes demonstrated significant reductions in enzyme activity, supporting its role as a selective inhibitor.

- In agricultural research, DFMPA was tested against common weed species, showing effective herbicidal activity at low concentrations while exhibiting minimal phytotoxicity to crops.

Comparison with Similar Compounds

To better understand the uniqueness of DFMPA, it is essential to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Chloro-5-(difluoromethyl)picolinic acid | CHClFNO | Contains chlorine; used as an herbicide |

| 5-Fluoro-picolinic acid | CHFNO | Simpler structure; lacks additional functional groups |

| 2,6-Difluoro-pyridine-3-carboxylic acid | CHFNO | Different fluorine positioning; used in syntheses |

DFMPA's unique combination of difluoromethoxy and fluorine substituents enhances its biological activity compared to these similar compounds, potentially increasing its selectivity as both an herbicide and a pharmaceutical agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Difluoromethoxy-5-fluoropicolinic acid, and how can reaction conditions be systematically optimized?

- Methodological Answer : Utilize the PICOT framework (Population/Problem, Intervention, Comparison, Outcome, Time) to structure experimental variables. For example:

- Intervention : Test palladium-catalyzed cross-coupling vs. nucleophilic fluorination.

- Comparison : Evaluate yields, purity (HPLC), and scalability.

- Outcome : Optimize reaction temperature, solvent polarity, and catalyst loading via Design of Experiments (DoE).

Reference spectroscopic validation (e.g., for fluorine substituents) to confirm structural fidelity .

Q. How can spectroscopic and chromatographic techniques be integrated to characterize this compound?

- Methodological Answer : Combine:

- NMR (, , ) to verify substitution patterns.

- FT-IR to confirm functional groups (e.g., C=O stretch in picolinic acid).

- LC-MS/MS for purity assessment and detection of fluorinated byproducts.

Cross-reference data with computational predictions (e.g., DFT for vibrational modes) to resolve ambiguities .

Advanced Research Questions

Q. What strategies address contradictions in reported bioactivity data for this compound across different in vitro models?

- Methodological Answer : Apply iterative triangulation :

- Step 1 : Meta-analysis of dose-response curves (IC, EC) across studies.

- Step 2 : Control for variables (e.g., cell line viability assays vs. enzyme inhibition kinetics).

- Step 3 : Validate using orthogonal assays (e.g., SPR for binding affinity vs. fluorescence-based activity).

Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses .

Q. How can computational models (e.g., DFT, molecular docking) enhance mechanistic understanding of this compound’s interactions?

- Methodological Answer :

- DFT : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites.

- Molecular Dynamics : Simulate solvation effects in aqueous vs. lipid membranes.

- Docking : Screen against target proteins (e.g., kinases) using flexible ligand protocols.

Correlate computational findings with experimental mutagenesis data to validate binding motifs .

Q. What experimental designs mitigate challenges in assessing the environmental stability of this compound?

- Methodological Answer : Design a fractional factorial experiment :

- Variables : pH (2–10), UV exposure, microbial activity.

- Outcomes : Quantify degradation products via HRMS and .

Use PEO framework (Population, Exposure, Outcome) to model environmental persistence and bioaccumulation potential .

Data Contradiction and Validation

Q. How should researchers reconcile discrepancies in the compound’s solubility profiles across solvent systems?

- Methodological Answer :

- Systematic Review : Compile solubility data (logP, Hansen parameters) from literature.

- Experimental Replication : Use standardized shake-flask/HPLC methods under controlled humidity/temperature.

- Statistical Analysis : Apply Bland-Altman plots to assess inter-lab variability.

Report results with confidence intervals to quantify uncertainty .

Framework-Driven Research Design

Q. How can the FINER criteria guide the development of novel applications for this compound?

- Methodological Answer :

- Feasible : Assess synthetic accessibility (≤5 steps, >20% yield).

- Novel : Screen for unexplored targets (e.g., fluorinated protease inhibitors).

- Relevant : Align with NIH priorities (e.g., antimicrobial resistance).

Use PICOT to define measurable outcomes (e.g., "10-fold selectivity over human carbonic anhydrase") .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.